

Preclinical Synergy of ABBV-467 and 5-Azacitidine in Hematological Malignancy Models

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis of the potent anti-tumor activity achieved through the combination of the MCL-1 inhibitor, **ABBV-467**, and the hypomethylating agent, 5-azacitidine, in preclinical models of acute myeloid leukemia (AML).

The combination of **ABBV-467**, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), with the DNA methyltransferase inhibitor 5-azacitidine has demonstrated significant synergistic anti-tumor efficacy in preclinical models of AML. This guide provides a comprehensive comparison of the combination therapy versus monotherapy, supported by experimental data and detailed methodologies for key studies. The findings presented here are primarily derived from a pivotal study published in Communications Medicine by Yuda J, et al. in 2023.

Data Presentation

The synergistic effect of combining **ABBV-467** and 5-azacitidine was most prominently observed in an in vivo xenograft model using the OCI-AML2 human acute myeloid leukemia cell line.



Treatment Group	Dosing Regimen	Tumor Growth Inhibition (TGI)	p-value
ABBV-467 + 5- azacitidine	ABBV-467: [Dose not specified in abstract] 5-azacitidine: Q7D x 3	99%	<0.00001
ABBV-467 (monotherapy)	[Dose not specified in abstract]	Resistant	Not Applicable
5-azacitidine (monotherapy)	Q7D x 3	[Data not specified in abstract]	Not Applicable
Venetoclax + 5- azacitidine	[Dosing not specified in abstract]	[Data not specified in abstract]	Not Applicable

Table 1: In vivo efficacy of **ABBV-467** in combination with 5-azacitidine in an OCI-AML2 xenograft model. The OCI-AML2 model was noted to be resistant to **ABBV-467** as a single agent.[1]

Experimental Protocols

A detailed methodology for the key in vivo experiment is provided below.

OCI-AML2 Xenograft Model for In Vivo Efficacy

- Cell Line: OCI-AML2, a human acute myeloid leukemia cell line.
- Animal Model: Severe Combined Immunodeficient (SCID)/beige mice.
- Tumor Implantation: OCI-AML2 cells were implanted in the mice. Tumor growth was monitored until the average tumor volume reached approximately 200 mm³.
- Treatment Groups:
 - Vehicle control
 - ABBV-467 monotherapy

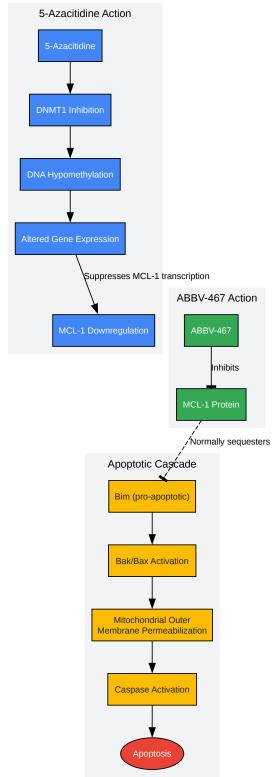


- 5-azacitidine monotherapy
- ABBV-467 and 5-azacitidine combination therapy
- Other combinations including venetoclax were also tested.
- Dosing Regimen:
 - 5-azacitidine was administered once every 7 days for 3 doses (Q7D x 3). The specific dosage for ABBV-467 in this combination study is not detailed in the initial findings.
- Efficacy Endpoint: Tumor growth inhibition was measured, and statistical significance was determined. The combination of **ABBV-467** and 5-azacitidine resulted in a 99% tumor growth inhibition (p<0.00001).[1]

Mandatory Visualization Signaling Pathway of ABBV-467 and 5-Azacitidine Synergy



Proposed Synergistic Apoptotic Pathway of ABBV-467 and 5-Azacitidine

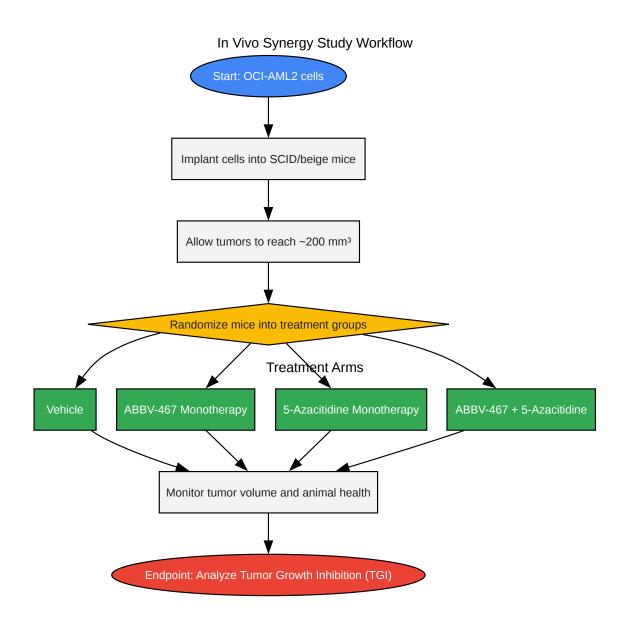


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Caption: Proposed mechanism of synergy between **ABBV-467** and 5-azacitidine leading to apoptosis.

Experimental Workflow for In Vivo Synergy Study



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Caption: Workflow of the OCI-AML2 xenograft model for evaluating therapeutic synergy.



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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Synergy of ABBV-467 and 5-Azacitidine in Hematological Malignancy Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15522960#abbv-467-synergy-with-5-azacitidine-in-preclinical-models]

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